molecular formula C18H17Cl2FN2O3S B2865405 N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide CAS No. 451499-10-8

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2865405
CAS No.: 451499-10-8
M. Wt: 431.3
InChI Key: MELDBTCRKBVBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide is a synthetically designed benzamide derivative of significant interest in medicinal chemistry and biological research. The compound is characterized by a 3,5-dichlorophenylamine group, a 4-fluoro substitution on the benzamide core, and a pivotal piperidine sulfonyl moiety, resulting in the molecular formula C₁₈H₁₅Cl₂FN₂O₃S and a molecular weight of 431.3 g/mol . Its specific structure, featuring sulfonamide and halogenated substituents, is critical for interactions with biological targets, facilitating potent enzyme inhibition and receptor modulation . The primary research applications for this compound are found in chemistry and biology. It serves as a valuable building block in the synthesis of more complex molecules and as a reagent in various organic reactions . Its potential biological activities, including antimicrobial and anticancer properties, are a key area of scientific investigation . The mechanism of action is believed to involve the binding to specific enzymes or receptors, thereby inhibiting their activity and leading to downstream biological effects. For instance, it may inhibit the function of enzymes involved in cell proliferation, which underlies its investigated anticancer properties . Furthermore, structurally related sulphonamide compounds have demonstrated notable inhibitory potency against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases, highlighting the relevance of this chemical class in neurological research . When compared to structurally similar compounds, the piperidine sulfonyl group in this molecule may offer enhanced membrane permeability compared to linear sulfamoyl chains found in analogs, while the dichlorophenyl and fluoro substituents are common features in various pesticidal and pharmacological agents . This combination of features makes this compound a versatile and high-value compound for exclusive research applications. Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O3S/c19-13-9-14(20)11-15(10-13)22-18(24)12-4-5-16(21)17(8-12)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELDBTCRKBVBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to produce 3,5-dichloro-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate with piperidine and sulfonyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Use/Notes
This compound (Target) C₁₈H₁₅Cl₂FN₂O₃S 429.3 3,5-dichlorophenyl, 4-fluoro, piperidine sulfonyl Hypothesized pesticidal/pharmacological activity; sulfonyl group may enhance stability
N-(3,5-dichlorophenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide (K784-0054) C₂₁H₁₇Cl₂FN₂O₃S 467.34 3,5-dichlorophenyl, 4-fluoro, (4-methylbenzyl)sulfamoyl Structural analog with lower availability (6 mg vs. 96 mg in other analogs); sulfamoyl group may reduce solubility
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₉ClF₂N₂O₂ 310.68 4-chlorophenyl, 2,6-difluoro Insect growth regulator; inhibits chitin synthesis in pests
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) C₁₁H₁₀Cl₂F₂N₄O₃S 411.2 Dichlorophenyl, triazole, methanesulfonamide Herbicide; inhibits protoporphyrinogen oxidase
Example 53 (Patent) (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) C₃₃H₂₅F₂N₅O₃ 601.6 Chromen-2-yl, pyrazolo-pyrimidine, isopropyl benzamide Anticancer candidate; melting point 175–178°C; mass 589.1 (M++1)

Key Findings:

Structural Variations and Bioactivity: The piperidine sulfonyl group in the target compound distinguishes it from analogs like K784-0054, which uses a (4-methylbenzyl)sulfamoyl group. Piperidine’s cyclic amine may enhance membrane permeability compared to linear sulfamoyl chains .

However, the piperidine sulfonyl group could introduce steric hindrance, affecting target binding.

Synthesis and Stability :

  • The low availability of K784-0054 (6 mg) hints at synthetic challenges in introducing bulky sulfamoyl groups. In contrast, the patent compound (Example 53) demonstrates higher thermal stability (MP 175–178°C), possibly due to its fused aromatic systems .

Functional Group Impact :

  • Sulfonamides vs. Sulfamoyls : Sulfentrazone’s methanesulfonamide is critical for herbicidal activity, while the target’s piperidine sulfonyl may offer similar enzyme-inhibitory properties .

Biological Activity

N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure includes a dichlorophenyl group, a fluoro substituent, and a piperidine sulfonamide moiety. The synthesis typically involves several steps:

  • Formation of 3,5-Dichlorobenzoyl Chloride : Reacting 3,5-dichlorobenzoic acid with thionyl chloride.
  • Synthesis of Intermediate : The benzoyl chloride is reacted with 4-fluoroaniline to yield 3,5-dichloro-N-(4-fluorophenyl)benzamide.
  • Final Reaction : This intermediate is then treated with piperidine and sulfonyl chloride to produce the target compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The compound's mechanism involves the inhibition of specific enzymes associated with cell growth and proliferation.

  • IC50 Values : Studies report IC50 values ranging from 7.9 µM to 92 µM against different cancer cell lines, indicating its potency as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways that regulate cell proliferation and apoptosis.
  • Binding Affinity : Molecular docking studies suggest a high binding affinity to target proteins, which may lead to alterations in their functional states.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The researchers employed flow cytometry to analyze apoptosis rates, revealing that the compound induces programmed cell death through mitochondrial pathways.

Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method, confirming its potential as an antibacterial agent.

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